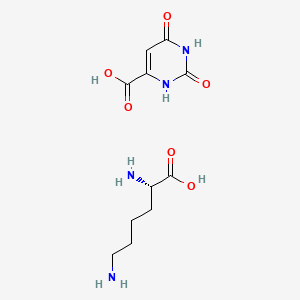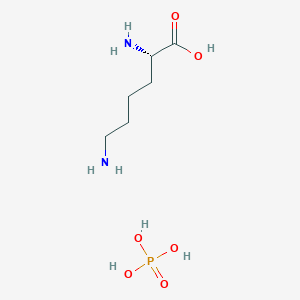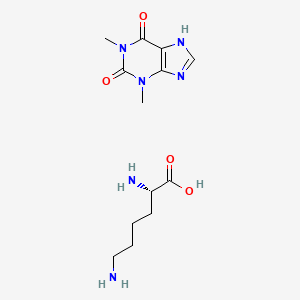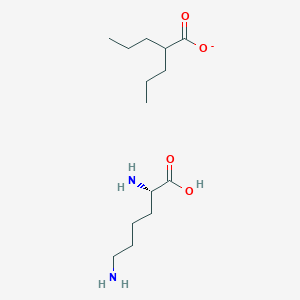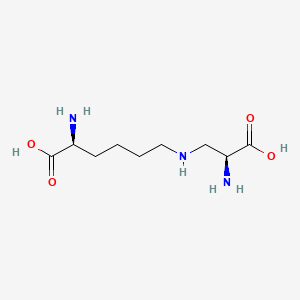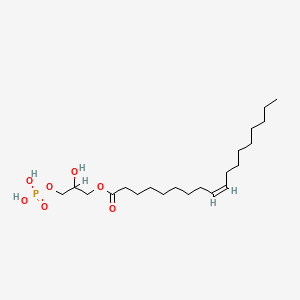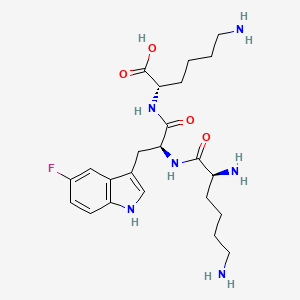![molecular formula C20H25Cl2N3O2S B1675866 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride CAS No. 1071638-38-4](/img/structure/B1675866.png)
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Inhibitor of Gram-Negative Bacteria
MAC13243 is known as a Gram-negative-selective inhibitor . It has been used in research to investigate its impact on the gut microbiota . This is particularly important as new Gram-negative-selective antimicrobials are desirable to avoid perturbations in the gut microbiota leading to antibiotic-induced dysbiosis .
Impact on Gut Microbiota
In a study, faecal suspensions from two healthy human donors were exposed to MAC13243 using an in vitro gut model . The results showed that MAC13243 exhibited concentration-dependent killing of coliforms in both donors after 8 hours . This suggests that MAC13243 could be used to selectively target harmful bacteria in the gut without significantly impacting the overall microbiota composition and diversity .
Antibiotic Targets
MAC13243 is an inhibitor of the periplasmic chaperone LolA that traffics lipoproteins from the inner to the outer membrane . This makes it a potential target for developing new antibiotics, especially for treating infections caused by Gram-negative bacteria .
Increasing Permeability of Bacteria
Research has shown that MAC13243 can increase the permeability of Escherichia coli . This could potentially enhance the effectiveness of antibiotics, especially those with large molecular scaffolds that are typically ineffective against Gram-negative strains .
Potential Treatment for Dysbiosis
MAC13243 does not lead to the proliferation of Escherichia coli nor a reduced abundance of beneficial bacteria, which are typical changes observed in antibiotic-induced dysbiosis . This suggests that MAC13243 could potentially be used as a treatment for dysbiosis .
Research Tool for Studying Bacterial Membranes
MAC13243 can be used as a research tool for studying the biogenesis and function of bacterial membranes . By inhibiting the LolA protein, researchers can gain insights into the role of this protein and the lipoproteins it traffics in the function and integrity of bacterial membranes .
Mecanismo De Acción
Target of Action
MAC13243, also known as CS-1183 or MAC13243 HCl, is primarily targeted towards the bacterial lipoprotein targeting chaperone, LolA . LolA is a part of the five-membered Lol (localization of lipoproteins) system, which is responsible for the sorting and transport of lipoproteins to the outer membrane in the majority of Gram-negative bacteria .
Mode of Action
MAC13243 acts as an inhibitor of LolA, thereby interfering with the trafficking of lipoproteins from the inner to the outer membrane of the bacteria . This inhibition disrupts the normal functioning of the bacterial cell, leading to increased permeability of the outer membrane .
Biochemical Pathways
The primary biochemical pathway affected by MAC13243 is the Lol (localization of lipoproteins) system, which is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . By inhibiting LolA, MAC13243 disrupts this pathway, leading to increased permeability of the outer membrane and potentially affecting other downstream processes .
Pharmacokinetics
It’s known that the compound exhibits concentration-dependent activity, with higher concentrations leading to increased antibacterial effects .
Result of Action
The primary result of MAC13243’s action is an increase in the permeability of the outer membrane of Gram-negative bacteria . This increased permeability makes the bacteria more susceptible to other antibiotics, particularly those with large molecular scaffolds that would otherwise be ineffective .
Action Environment
The action of MAC13243 can be influenced by various environmental factors. For instance, the concentration of the compound plays a significant role in its efficacy, with higher concentrations leading to increased antibacterial effects . .
Propiedades
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIDISBDZWDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384516 | |
| Record name | MAC13243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071638-38-4 | |
| Record name | MAC13243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




